molecular formula C10H11N4O7P B12738731 Inosine 2',3'-cyclic phosphate CAS No. 15569-30-9

Inosine 2',3'-cyclic phosphate

Cat. No.: B12738731
CAS No.: 15569-30-9
M. Wt: 330.19 g/mol
InChI Key: SBJVDTBACUMFFD-KQYNXXCUSA-N
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Preparation Methods

Inosine 2’,3’-cyclic phosphate can be synthesized enzymatically. One method involves the digestion of yeast RNA by RNase T1, which yields guanosine-2’,3’-cyclic phosphate. From deamino-yeast RNA, inosine-2’,3’-cyclic phosphate and xanthosine-2’,3’-cyclic phosphate can be obtained . This enzymatic preparation method is efficient and yields good quantities of the compound.

Chemical Reactions Analysis

Inosine 2’,3’-cyclic phosphate undergoes various chemical reactions, including hydrolysis. The hydrolysis of inosine 2’,3’-cyclic phosphate by RNase T1 has an optimum pH range of 5.5 to 6.5 . This reaction results in the formation of inosine and phosphate. The compound can also participate in other reactions typical of cyclic nucleotides, such as oxidation and reduction, depending on the reagents and conditions used.

Comparison with Similar Compounds

Inosine 2’,3’-cyclic phosphate is similar to other cyclic nucleotides, such as guanosine-2’,3’-cyclic phosphate and xanthosine-2’,3’-cyclic phosphate . These compounds share a similar cyclic structure and participate in analogous biochemical reactions. inosine 2’,3’-cyclic phosphate is unique in its specific interactions with certain enzymes and its distinct role in RNA metabolism .

Conclusion

Inosine 2’,3’-cyclic phosphate is a significant cyclic nucleotide with various applications in scientific research. Its unique structure and interactions with specific enzymes make it a valuable compound for studying RNA metabolism and other biological processes.

Biological Activity

Inosine 2',3'-cyclic phosphate (cIMP) is a cyclic nucleotide that plays a significant role in various biological processes, including cellular signaling, RNA metabolism, and potential therapeutic applications. This article delves into the biological activity of cIMP, supported by relevant data tables, case studies, and detailed research findings.

Structure and Formation

This compound is characterized by its cyclic structure, where the phosphate group is bonded to the 2' and 3' hydroxyl groups of the ribose sugar. This unique configuration allows cIMP to function as a substrate for specific enzymes, notably 2',3'-cyclic-nucleotide phosphodiesterase (CNP), which catalyzes its hydrolysis to inosine 2'-phosphate .

The formation of cIMP can occur enzymatically from other cyclic nucleotides or through deamination processes involving 2',3'-cyclic adenosine monophosphate (cAMP) . The presence of cIMP has been detected in various mammalian organs, including the brain, kidney, spleen, heart, and liver, indicating its widespread physiological relevance .

Biological Functions

Cell Signaling and Regulation

Recent studies have highlighted the role of cIMP in regulating cellular pathways. For instance, cIMP has been shown to influence flagellar motility and biofilm formation in bacteria such as E. coli and Salmonella Typhimurium. These effects are mediated through pathways regulated by cNMPs (cyclic nucleoside monophosphates), demonstrating the compound's significance in microbial physiology .

Furthermore, cIMP acts as a second messenger in vascular responses. Research indicates that hydrogen sulfide (H₂S) induces contraction in vascular smooth muscle through a mechanism involving cIMP. This effect is contingent upon the presence of endothelial nitric oxide synthase (eNOS) and soluble guanylyl cyclase (sGC), underscoring cIMP's role in vascular biology .

RNA Metabolism

The involvement of cIMP in RNA metabolism is particularly noteworthy. It has been identified as a critical component in the processing of RNA molecules. For example, cIMP is formed at the 3' termini of RNAs during specific enzymatic reactions, influencing RNA stability and degradation pathways . Additionally, oxidative stress has been shown to enhance the expression of 2',3'-cyclic phosphate-containing RNAs (cP-RNAs), linking cIMP to stress responses at the molecular level .

Case Studies

  • Vascular Response to H₂S :
    • Objective : To investigate the role of cIMP in vascular contraction.
    • Method : Isolated vessel rings were precontracted with phenylephrine and exposed to H₂S.
    • Findings : The study demonstrated that vessels lacking cIMP exhibited reduced contractile responses to H₂S, confirming its essential role as a signaling molecule in vascular physiology .
  • Regulation of Gene Expression in Bacteria :
    • Objective : To explore how cNMPs affect gene expression related to stress responses in E. coli.
    • Method : Transcriptomic analysis comparing wild-type strains with those expressing CNPase or lacking RNase I.
    • Findings : Significant changes in gene expression were observed, linking elevated levels of cNMPs to enhanced biofilm formation and motility under stress conditions .

Data Tables

StudyOrganismKey Findings
MiceDemonstrated that cIMP mediates H₂S-induced vascular contraction via eNOS/sGC pathway.
E. coliIdentified regulatory roles for cNMPs in biofilm formation and motility under stress conditions.
MammalsDetected cIMP across various organs; suggested enzymatic production pathways from other cyclic nucleotides.

Properties

CAS No.

15569-30-9

Molecular Formula

C10H11N4O7P

Molecular Weight

330.19 g/mol

IUPAC Name

9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-1H-purin-6-one

InChI

InChI=1S/C10H11N4O7P/c15-1-4-6-7(21-22(17,18)20-6)10(19-4)14-3-13-5-8(14)11-2-12-9(5)16/h2-4,6-7,10,15H,1H2,(H,17,18)(H,11,12,16)/t4-,6-,7-,10-/m1/s1

InChI Key

SBJVDTBACUMFFD-KQYNXXCUSA-N

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OP(=O)(O4)O

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)CO)OP(=O)(O4)O

physical_description

Solid

Origin of Product

United States

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